(S)-4-(1-Aminoethyl)aniline dihydrochloride
Overview
Description
(S)-4-(1-Aminoethyl)aniline dihydrochloride is a chiral primary amine compound with significant applications in various fields of science and industry. It is characterized by its molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . This compound is particularly notable for its enantiomeric purity, which makes it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)aniline dihydrochloride typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This method is appealing due to its straightforward approach and efficiency in producing enantiopure primary amines.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of pre-prepared or in situ formed NH imines, followed by catalytic transformations to achieve the desired chiral amine .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-4-(1-Aminoethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral amines.
Industry: Employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)aniline dihydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a chiral ligand, facilitating asymmetric transformations .
Comparison with Similar Compounds
- (S)-3-(1-Aminoethyl)aniline hydrochloride
- (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- 2-(1-Aminoethyl)aniline dihydrochloride
Comparison: (S)-4-(1-Aminoethyl)aniline dihydrochloride is unique due to its specific chiral configuration and the position of the aminoethyl group on the aromatic ring. This configuration provides distinct reactivity and selectivity in chemical reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .
Properties
IUPAC Name |
4-[(1S)-1-aminoethyl]aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-ILKKLZGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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